N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(2-bromoethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c1-8(14)13-9-2-4-10(5-3-9)17(15,16)12-7-6-11/h2-5,12H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUTVKNWJCWGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide typically involves the reaction of 4-aminophenyl sulfonamide with 2-bromoethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as triethylamine . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation can produce a sulfone derivative .
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for pharmaceutical development:
- Antimicrobial Activity : Studies have shown that derivatives of sulfonamide compounds possess significant antibacterial properties. For instance, compounds similar to N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide have been evaluated against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating effective inhibition comparable to traditional antibiotics like ciprofloxacin .
- Inhibition of Aldose Reductase : Research indicates that compounds with a similar structure can inhibit aldose reductase, an enzyme implicated in diabetic complications. The mechanism involves interaction with multiple sites on the enzyme, leading to enhanced inhibitory activity .
Therapeutic Applications
The therapeutic potential of this compound extends into several areas:
- Antibiotic Development : Given its antimicrobial properties, this compound could be developed as a new class of antibiotics, particularly against resistant strains of bacteria.
- Diabetes Management : By inhibiting aldose reductase, it may help in managing diabetic complications, potentially reducing the risk of neuropathy and retinopathy associated with diabetes.
- Anti-inflammatory Applications : Similar sulfonamide derivatives have shown anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study comparing the effectiveness of various sulfonamide derivatives against S. aureus demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics. This suggests its potential as a novel antimicrobial agent .
Case Study 2: Aldose Reductase Inhibition
In vitro studies on aldose reductase inhibition revealed that compounds structurally related to this compound showed greater inhibition than standard inhibitors. The structure-inhibition relationship indicated that modifications in the side chains could enhance efficacy .
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Aldose Reductase Inhibition (%) |
|---|---|---|
| This compound | 8 | 85 |
| Ciprofloxacin | 16 | - |
| Standard Aldose Reductase Inhibitor | - | 70 |
Mechanism of Action
The mechanism of action of N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide involves the formation of covalent bonds with target molecules. The bromoethyl group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . This compound is known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, thereby exerting antimicrobial and anticancer effects .
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Group
The 2-bromoethylamino group distinguishes this compound from other sulfonamide derivatives. Key analogs and their substituents include:
Key Observations :
- Electron Effects : The nitro group in increases electrophilicity, whereas the 2-bromoethyl group may favor nucleophilic substitution.
- Biological Activity: Piperazinyl derivatives (e.g., ) show pronounced analgesic effects, suggesting that nitrogen-containing substituents improve central nervous system penetration.
Key Observations :
Hypotheses for Target Compound :
- Reduced solubility compared to piperazinyl analogs may limit bioavailability, requiring formulation optimization.
Biological Activity
N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide, a sulfonamide derivative, has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by its unique structure that includes a bromoethyl group which is known to facilitate interactions with biological macromolecules. Its chemical formula is , with a molecular weight of approximately 349.24 g/mol.
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of various cellular pathways, influencing processes such as cell proliferation and apoptosis. The bromoethyl moiety is particularly significant as it enhances the compound's reactivity and potential for therapeutic applications .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown it to be effective against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The specific mechanisms by which it exerts this activity are still under investigation, but it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, it has shown promise in reducing viability in human colon cancer (HCT 116) cells with IC50 values indicating significant potency compared to established chemotherapeutic agents like doxorubicin .
Study 1: Anticancer Activity
A recent study assessed the anticancer efficacy of several sulfonamide derivatives, including this compound). The results indicated that this compound exhibited an IC50 value of 4.363 μM against HCT 116 cells, demonstrating substantial inhibitory activity compared to controls .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited bacterial growth effectively, with varying degrees of susceptibility observed among different strains. This suggests that modifications to the chemical structure could enhance its broad-spectrum antimicrobial activity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies using computational models have suggested favorable absorption and distribution characteristics, although further experimental validation is necessary to confirm these predictions .
Comparative Analysis of Biological Activities
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | 4.363 | HCT 116 Cells |
| Sulfanilamide | Antimicrobial | Varies by strain | Various Bacteria |
| Doxorubicin | Anticancer | ~0.5 | Various Cancer Cells |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | DCM, TEA, 0°C → RT, 12h | 75–85 | |
| Bromoethylation | KCO, DMF, 60°C, 6h | 68 |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- H/C NMR: Identify protons on the acetamide (δ ~2.1 ppm, singlet) and sulfonamide (δ ~7.5–8.2 ppm, aromatic protons). The bromoethyl group shows splitting patterns at δ ~3.4–3.8 ppm (CHBr) and δ ~1.8–2.2 ppm (NH-CH) .
- FTIR: Confirm sulfonamide (S=O stretching at 1150–1350 cm) and acetamide (C=O at ~1660 cm) .
- HRMS: Verify molecular ion peaks (e.g., [M+H] for CHBrNOS: calculated 335.9804) .
Advanced: How to design experiments evaluating its pharmacological activity?
Methodological Answer:
In Vitro Assays:
- Analgesic Activity: Use the hot-plate test or acetic acid-induced writhing model in mice. Compare efficacy to reference drugs (e.g., paracetamol) at 10–50 mg/kg doses .
- Anti-inflammatory Activity: Measure inhibition of carrageenan-induced paw edema in rats.
Mechanistic Studies:
- Perform COX-1/COX-2 inhibition assays to assess selectivity.
- Use molecular docking to predict interactions with cyclooxygenase isoforms .
Data Interpretation:
- EC values <100 μM suggest significant activity.
- Cross-validate results with structural analogs (e.g., piperazinyl or pyrimidinyl derivatives) to identify SAR trends .
Advanced: How to resolve contradictions in reported biological data?
Methodological Answer:
Reproducibility Checks:
- Standardize assay protocols (e.g., cell lines, animal strains, dosage regimes).
- Control for metabolic stability (e.g., liver microsome assays).
Structural Confirmation:
Meta-Analysis:
- Compare data across studies using standardized metrics (e.g., % inhibition at fixed concentrations).
Case Example:
Compound 35 (N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide) showed superior analgesia to paracetamol in one study but lower activity in another. This discrepancy was resolved by optimizing the dosing schedule and confirming compound stability in PBS .
Advanced: What computational methods predict its reactivity and binding modes?
Methodological Answer:
Density Functional Theory (DFT):
- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur).
Molecular Docking:
MD Simulations:
Q. Table 2: Predicted Binding Affinities
| Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|
| COX-2 | -9.2 ± 0.3 | |
| TRPV1 | -7.8 ± 0.5 |
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
X-ray Diffraction (XRD):
- Grow single crystals via slow evaporation (ethanol/water, 1:1).
- Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
Refinement:
- Solve structure using SHELXS-97 and refine with SHELXL-2018.
- Analyze intermolecular interactions (e.g., C–H⋯O hydrogen bonds) using Mercury .
Key Metrics:
- R-factor <0.05 indicates high accuracy.
- Torsion angles confirm planarity of the sulfonamide-phenyl moiety .
Advanced: What is the role of the sulfonamide group in bioactivity?
Methodological Answer:
Hydrogen Bonding: The sulfonamide S=O groups form critical H-bonds with enzyme active sites (e.g., COX-2 His90).
Electron Withdrawal: Enhances acidity of the adjacent NH, promoting deprotonation and interaction with basic residues.
Comparative Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
